molecular formula C13H14N2O2 B2675931 (Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide CAS No. 444668-36-4

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide

Cat. No.: B2675931
CAS No.: 444668-36-4
M. Wt: 230.267
InChI Key: QGQCYDYTLBYYLI-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyano group, a hydroxyphenyl group, and an enamide moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with cyanoacetamide under basic conditions to form the corresponding intermediate. This intermediate is then subjected to a condensation reaction with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be used in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest that it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In industrial applications, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-(4-methoxyphenyl)-N-propan-2-ylprop-2-enamide
  • (Z)-2-cyano-3-(4-chlorophenyl)-N-propan-2-ylprop-2-enamide
  • (Z)-2-cyano-3-(4-nitrophenyl)-N-propan-2-ylprop-2-enamide

Uniqueness

Compared to similar compounds, (Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide is unique due to the presence of the hydroxy group on the phenyl ring. This hydroxy group enhances its reactivity and allows for additional interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(2)15-13(17)11(8-14)7-10-3-5-12(16)6-4-10/h3-7,9,16H,1-2H3,(H,15,17)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQCYDYTLBYYLI-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(C=C1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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